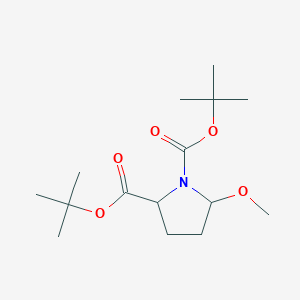
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO5. It is a useful research chemical often employed in various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of 5-methoxypyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparación Con Compuestos Similares
Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug development.
2,6-Di-tert-butyl-4-methylpyridine: Utilized in various organic synthesis reactions.
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: Employed as a ligand in asymmetric synthesis
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in research and industry.
Propiedades
IUPAC Name |
ditert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAATGUUOVFIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














